Reduced Acute Systemic Toxicity vs. Oxaliplatin: 6-Fold Higher LD₅₀ in Murine Model
In a direct head-to-head comparison, the platinum(II) complex incorporating 2,2-bis(hydroxymethyl)malonate as the leaving group (complex 5: cis-[Pt(II)(1R,2R-Diaminocyclohexane)·2,2-bis(hydroxymethyl)malonate]) demonstrated superior in vitro anticancer activity against A549/ATCC, HT-29, and SGC-7901 cell lines and, critically, a 6-fold higher LD₅₀ value in ICR mice compared to its parent compound oxaliplatin . Specifically, the LD₅₀ for complex 5 was 115 mg/kg (i.v. administration), whereas oxaliplatin exhibited an LD₅₀ of 19 mg/kg . This quantitative improvement in the therapeutic index directly addresses a major limitation of current platinum-based chemotherapeutics.
| Evidence Dimension | Acute systemic toxicity (LD₅₀, intravenous administration in ICR mice) |
|---|---|
| Target Compound Data | 115 mg/kg |
| Comparator Or Baseline | Oxaliplatin: 19 mg/kg |
| Quantified Difference | 6.05-fold higher LD₅₀ (lower toxicity) |
| Conditions | ICR mice, intravenous administration |
Why This Matters
Procurement for preclinical development of next-generation platinum drugs should prioritize 2,2-bis(hydroxymethyl)malonic acid as a leaving group due to its proven ability to widen the therapeutic window relative to oxaliplatin.
- [1] Xing, Y.; Lou, L.; Chen, X.; Ye, Q.; Xu, Y.; Xie, C.; Jiang, J.; Liu, W. Synthesis and cytotoxicity of diam(m)ineplatinum(II) complexes with 2,2-bis(hydroxymethyl)malonate as the leaving group. Bioorg. Med. Chem. Lett. 2012, 22 (6), 2239–2241. View Source
